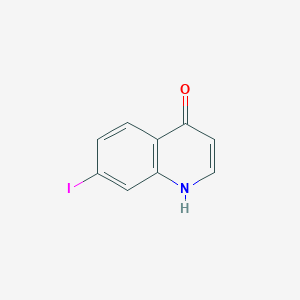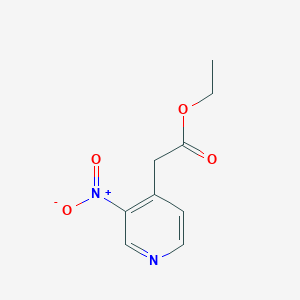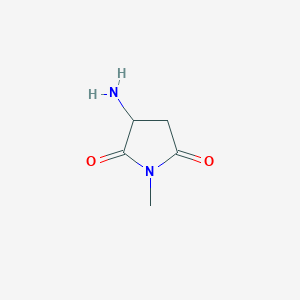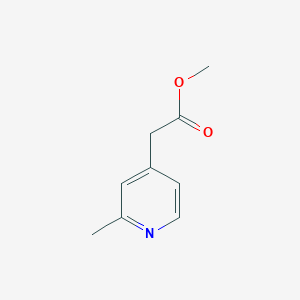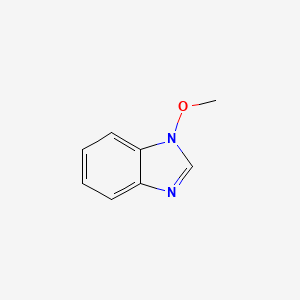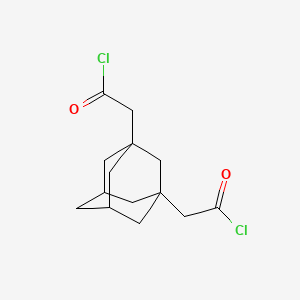
2,2'-(Adamantane-1,3-diyl)diacetyl chloride
Descripción general
Descripción
2,2’-(Adamantane-1,3-diyl)diacetyl chloride is a chemical compound with the molecular formula C14H18Cl2O2. It is derived from adamantane, a highly symmetrical and rigid hydrocarbon. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride typically involves the reaction of adamantane with acetyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:
- Adamantane is dissolved in dichloromethane.
- Acetyl chloride is added to the solution.
- A catalyst, such as aluminum chloride, is introduced to facilitate the reaction.
- The mixture is heated to promote the formation of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
2,2’-(Adamantane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohol derivatives.
Hydrolysis: In the presence of water, 2,2’-(Adamantane-1,3-diyl)diacetyl chloride can hydrolyze to form adamantane-1,3-diacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Aluminum chloride, iron(III) chloride.
Solvents: Dichloromethane, toluene.
Major Products:
- Adamantane-1,3-diacetic acid
- Adamantane-1,3-diacetamide
- Adamantane-1,3-diacetate esters
Aplicaciones Científicas De Investigación
2,2’-(Adamantane-1,3-diyl)diacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research into adamantane derivatives has shown promise in developing new drugs for treating diseases such as influenza and Parkinson’s disease.
Industry: The compound is used in the production of high-performance materials, including polymers with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the molecule are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity is due to the electron-withdrawing effect of the acetyl groups, which makes the carbon atoms more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
2,2’-(Adamantane-1,3-diyl)diacetyl chloride can be compared to other adamantane derivatives such as:
1,3-Adamantanedicarbonyl chloride: Similar in structure but with different reactivity due to the presence of carbonyl groups.
2,2’-(Adamantane-1,3-diyl)diacetamide: A derivative where the chlorine atoms are replaced by amide groups, leading to different chemical properties.
Adamantane-1,3-diacetic acid: The hydrolyzed form of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride, used in different applications due to its carboxylic acid groups.
The uniqueness of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBLHMEOQZIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510422 | |
| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31898-14-3 | |
| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


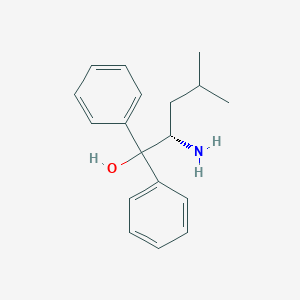
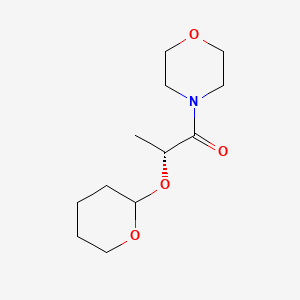
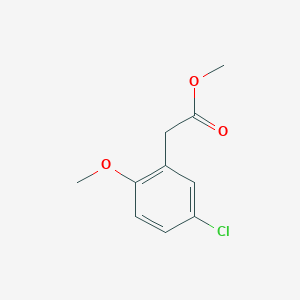
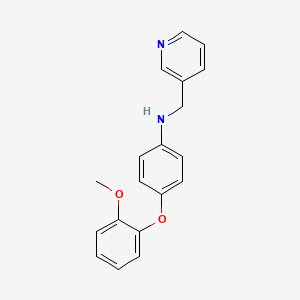
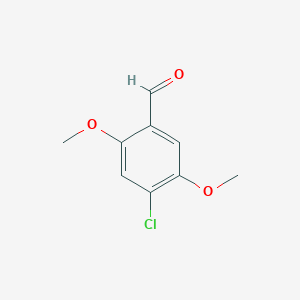
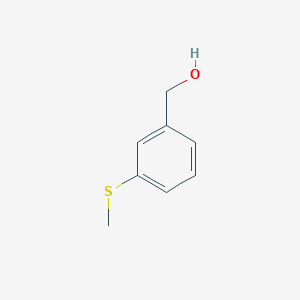
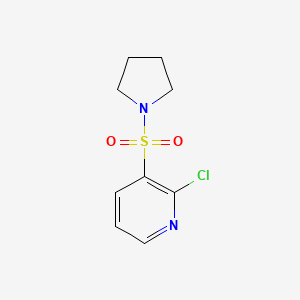
![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)
